N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea
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Description
N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7. The purity is usually 95%.
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Scientific Research Applications
Anion Coordination Chemistry
N-(2,4-Dimethylphenyl)-N'-(3-pyridy1)urea and its analogs demonstrate significant anion coordination chemistry. These compounds, when protonated, interact with inorganic oxo-acids like perchloric, nitric, or sulfuric acid, forming adducts. These adducts exhibit diverse hydrogen bond motifs involving urea NH groups, carbonyl, protonated pyridyl NH+ fragments, water molecules, and anions. This characteristic enables the exploration of anion binding in chemical processes and materials science (Wu et al., 2007).
Herbicidal Activity
Substituted phenyltetrahydropyrimidinones, a class of compounds related to cyclic ureas, have been identified as chlorosis-inducing preemergence herbicides. These compounds inhibit carotenoid biosynthesis at the phytoene desaturase step. The structure-activity relationships within this class suggest the importance of specific substitutions on phenyl rings for herbicidal efficacy, offering insights into the design of more effective agrochemicals (Babczinski et al., 1995).
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(2,4-dimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8-3-4-10(9(2)7-8)14-11(15)13-6-5-12/h3-4,7H,5-6H2,1-2H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXESVXHFYWTPFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCCCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.